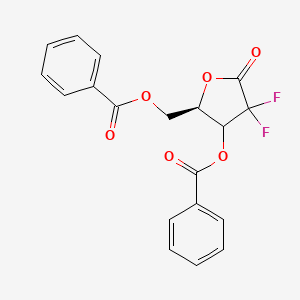

2-Desoxi-2,2-difluoro-D-treo-pentofuranos-1-ulosa-3,5-dibenzoato

Descripción general

Descripción

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate is a synthetic organic compound with the molecular formula C19H14F2O6 and a molecular weight of 376.31 g/mol . This compound is notable for its structural complexity, featuring a pentofuranose ring with two fluorine atoms and dibenzoate ester groups. It is used primarily in organic synthesis and as an intermediate in the production of more complex molecules.

Aplicaciones Científicas De Investigación

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological molecules due to its unique structure.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nucleoside analogs.

Industry: Used in the production of fine chemicals and as a building block for more complex compounds.

Mecanismo De Acción

Target of Action

The primary target of 2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate is the synthesis of difluorinated pyrimidine nucleosides . It is a key intermediate in the synthesis of gemcitabine , a pyrimidine analog .

Mode of Action

The compound interacts with its targets by being incorporated into the synthesis process of difluorinated pyrimidine nucleosides . The presence of the difluoro group and the pentofuranos-1-ulose structure allows it to effectively participate in the synthesis process.

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of difluorinated pyrimidine nucleosides . These nucleosides are crucial components of nucleic acids and play a significant role in many biological processes, including DNA replication and repair.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its role as a precursor in the synthesis of difluorinated pyrimidine nucleosides . These nucleosides, once incorporated into nucleic acids, can influence various cellular processes, including DNA replication and repair.

Análisis Bioquímico

Biochemical Properties

It is known to be a key intermediate in the synthesis of gemcitabine , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in nucleotide metabolism.

Cellular Effects

It is known to interfere with the growth of rapidly growing cells like cancer cells and cause cell death .

Molecular Mechanism

As a key intermediate in the synthesis of gemcitabine , it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate typically involves multiple steps:

Starting Material: The synthesis often begins with a suitable pentofuranose derivative.

Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Protection and Deprotection: Protecting groups like benzoyl groups are introduced to protect hydroxyl groups during the reaction. These groups are later removed under acidic or basic conditions.

Oxidation: Oxidation of the hydroxyl group to a ketone is performed using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Esterification: The final step involves esterification with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for fluorination and oxidation steps, which improve yield and reduce reaction times. Additionally, industrial methods often employ automated systems for protection and deprotection steps to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate undergoes several types of chemical reactions:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Introduction of additional carbonyl groups.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pentofuranose derivatives.

Hydrolysis: Formation of benzoic acid and the corresponding pentofuranose derivative.

Comparación Con Compuestos Similares

Similar Compounds

2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate: A stereoisomer with similar properties but different spatial arrangement.

2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate: Another fluorinated pentofuranose derivative with slight structural variations.

Uniqueness

2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate is unique due to its specific stereochemistry and the presence of two fluorine atoms, which significantly alter its reactivity and interactions compared to its analogs. This makes it particularly valuable in synthetic chemistry for the development of new compounds with potential biological activity.

Propiedades

IUPAC Name |

[(2R)-3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHNEUNVMZNOID-GICMACPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661881 | |

| Record name | [(2R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122111-02-8 | |

| Record name | [(2R)-3-(Benzoyloxy)-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B590234.png)